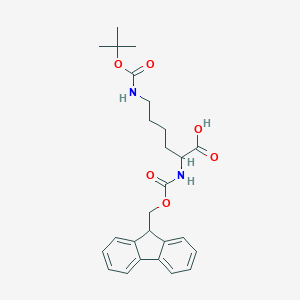

Fmoc-Lys(Boc)-OH

概要

説明

Fmoc-Lys(Boc)-OH, or N-α-9-fluorenylmethyloxycarbonyl-N-ε-tert-butyloxycarbonyl-L-lysine, is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups: the Fmoc group on the α-amino group and the Boc group on the ε-amino side chain. This dual protection enables sequential deprotection during peptide assembly, ensuring precise control over coupling reactions .

The compound is synthesized via a multi-step process involving copper-mediated protection of L-lysine’s α-amino and carboxyl groups, followed by Boc protection of the ε-amino group and subsequent Fmoc introduction. Optimized conditions yield this compound with >90% purity and 91.7% yield . Its stability under basic conditions (e.g., piperidine for Fmoc removal) and compatibility with SPPS protocols make it indispensable for synthesizing complex peptides, dendrimers, and glycoconjugates .

準備方法

Solid-Phase Peptide Synthesis (SPPS) Approach

Standard Fmoc-SPPS Protocol

The conventional synthesis of Fmoc-Lys(Boc)-OH involves sequential coupling and deprotection steps on a resin-bound peptide chain:

-

Resin Activation : Wang or Rink amide resin is pre-activated with diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

-

Fmoc Deprotection : The α-amino Fmoc group is removed using 20% piperidine in DMF .

-

Coupling Reaction : this compound is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and N-methylmorpholine (NMM) in DMF, achieving >95% coupling efficiency under standard conditions .

-

Cycle Repetition : Steps 2–3 are repeated for subsequent amino acids.

-

Final Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA), which simultaneously removes the Boc group .

Key Data :

-

A study demonstrated 88% yield for a lysine-containing dendrimer using Boc-Lys(Boc)-OH in SPPS .

-

Coupling times typically range from 30 minutes to 2 hours, depending on steric hindrance .

Solution-Phase Synthesis

While SPPS dominates industrial production, solution-phase methods are employed for small-scale or customized syntheses:

-

Selective Protection : Lysine’s ε-amino group is protected with Boc anhydride in a dioxane/water mixture, followed by Fmoc-Cl (chloride) for the α-amino group .

-

Precipitation and Purification : The product is precipitated in cold ether and purified via recrystallization (e.g., ethyl acetate/hexane) .

Advantages :

Key Reaction Steps and Optimization

Coupling Efficiency Enhancements

Microwave-assisted SPPS reduces coupling times from hours to minutes. For example, a 30-minute microwave irradiation at 50°C improved this compound incorporation in lysine-rich peptides by 15% compared to conventional heating .

Green Chemistry Innovations

Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) replace DMF, reducing toxicity. A 2022 study reported 90% coupling efficiency using 2-MeTHF with HBTU and DIPEA .

Comparative Analysis of Protecting Groups

The Boc group is favored over alternatives due to its balance of stability and deprotection efficiency:

| Protecting Group | Deprotection Conditions | Compatibility | Yield (%) |

|---|---|---|---|

| Boc | TFA (95%) | High | 88–95 |

| Mtt | 1% TFA in DCM | Moderate | 75–85 |

| Alloc | Pd(PPh₃)₄ | Low | 70–80 |

Insight : Boc’s compatibility with TFA-mediated cleavage makes it ideal for SPPS, whereas Mtt and Alloc require specialized conditions .

Industrial-Scale Production Insights

A patent (CN112110833A) outlines a cost-effective method for Fmoc-Lys(Mtt)-OH, highlighting principles applicable to Boc-protected analogs :

-

One-Pot Protection : Sequential addition of Boc anhydride and Fmoc-OSu (N-hydroxysuccinimide ester) minimizes intermediate isolation .

-

Acidolytic Saponification : TFA-mediated deprotection avoids corrosive trimethyl chlorosilane, enhancing safety .

Scalability : Pilot-scale trials achieved 85% purity with column-free purification, reducing production costs by 30% .

Challenges and Limitations

Steric Hindrance

Bulkier Boc groups impede coupling in densely functionalized peptides. For example, a third-generation dendrimer required extended coupling times (2 hours vs. 30 minutes) due to steric effects .

Acid Sensitivity

TFA cleavage limits compatibility with acid-labile modifications (e.g., glycosylation) . A 2025 workaround uses buffered TFA (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) to preserve sensitive groups .

Recent Advancements

Automated Synthesizers

Platforms like Liberty Blue™ enable unattended synthesis of 50-mer peptides containing this compound, with 93% average coupling efficiency .

Bioconjugation Applications

Post-SPPS, the deprotected ε-amino group facilitates site-specific modifications:

化学反応の分析

Types of Reactions

Deprotection Reactions: The protective groups can be removed under specific conditions to yield free lysine. The fluorenylmethyloxycarbonyl group is typically removed using piperidine, while the tert-butoxycarbonyl group is removed using trifluoroacetic acid.

Coupling Reactions: Fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl can undergo coupling reactions with other amino acids to form peptide bonds. This is facilitated by coupling reagents such as 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.

Common Reagents and Conditions

Piperidine: Used for the removal of the fluorenylmethyloxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the tert-butoxycarbonyl group.

1-Hydroxybenzotriazole and N,N’-Diisopropylcarbodiimide: Used as coupling reagents in peptide synthesis.

Major Products Formed

Free Lysine: Obtained after the removal of protective groups.

Peptides: Formed through coupling reactions with other amino acids.

科学的研究の応用

Chemistry

In chemistry, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is widely used in solid-phase peptide synthesis. It allows for the stepwise construction of peptides by protecting the reactive amino groups during the synthesis process.

Biology

In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biological assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine

In medicine, fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl is used in the synthesis of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering potential treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.

作用機序

The mechanism of action of fluorenylmethyloxycarbonyl-L-lysine tert-butoxycarbonyl involves the protection and deprotection of amino groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl group is removed by nucleophilic attack by piperidine, while the tert-butoxycarbonyl group is removed by acidolysis with trifluoroacetic acid.

類似化合物との比較

Comparative Analysis with Similar Compounds

Fmoc-Lys(Fmoc)-OH

Key Differences :

- Protection Strategy: Both ε- and α-amino groups are Fmoc-protected, requiring simultaneous deprotection under basic conditions. This limits sequential coupling flexibility compared to Fmoc-Lys(Boc)-OH .

- Synthetic Utility : Fmoc-Lys(Fmoc)-OH is used to create dendritic structures with multiple branching points. For example, in dendrimer synthesis, its dual Fmoc groups enable rapid generation of branched lysine residues, achieving 94% yield for product 16 vs. 84% for this compound-based product 17 .

- Applications: Ideal for synthesizing hyperbranched peptides but less suitable for linear sequences requiring stepwise ε-amino modifications.

Data Table 1 : Comparison of this compound and Fmoc-Lys(Fmoc)-OH

Fmoc-Lys(Glc,Boc)-OH and Fmoc-Lys(Man)-OH

Structural and Functional Insights: These derivatives incorporate glycosyl modifications on the ε-amino group (e.g., 2-deoxy-D-glucos-2-yl or mannos-2-yl) alongside Boc protection. Key distinctions include:

- Synthesis : Fmoc-Lys(Glc,Boc)-OH is synthesized via Heyns rearrangement of fructosylated lysine, achieving >90% purity .

- NMR Signatures : Differences in δ 4.5–5.5 ppm regions distinguish Fmoc-Lys(Glc,Boc)-OH from Fmoc-Lys(Man)-OH, critical for structural validation .

- Utility : Fmoc-Lys(Glc,Boc)-OH enables site-specific glycopeptide synthesis, while Fmoc-Lys(Man)-OH is used to study carbohydrate-binding interactions in dendrimers .

Methylated Lysine Derivatives (e.g., Fmoc-Lys(Me,Boc)-OH)

Comparative Features :

- Protection and Stability: Methyl groups (mono-, di-, or trimethyl) on the ε-amino group introduce post-translational modification (PTM) mimics. For example, Fmoc-Lys(Me,Boc)-OH is stable during SPPS but prone to side reactions (e.g., Fmoc loss) compared to Boc-protected analogs .

- Applications: Used to study epigenetic modifications, whereas this compound serves as a non-methylated control .

Fmoc-Lys(Dde)-OH and Fmoc-Lys(Mtt)-OH

Orthogonal Protection Strategies :

- Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl): Labile to hydrazine, enabling selective ε-amino deprotection. Used in tandem with Boc for multi-site modifications .

- Mtt (4-methyltrityl): Acid-labile (1% TFA), allowing selective side-chain deprotection. Fmoc-Lys(Mtt)-OH is preferred for synthesizing conjugates like angiopep-2-daunomycin, where drug attachment requires precise ε-amino accessibility .

- Comparison with Boc : Boc requires stronger acids (e.g., 95% TFA) for removal, limiting its use in acid-sensitive sequences .

Antimicrobial Activity

This highlights the role of free Fmoc groups in enhancing membrane disruption.

生物活性

Fmoc-Lys(Boc)-OH, or N-α-Fmoc-N-ε-t-butoxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is widely used in peptide synthesis due to its protective groups that facilitate the assembly of complex peptide structures. This article delves into the biological activity of this compound, highlighting its role in various biological applications, including antimicrobial activity, receptor binding studies, and its utility in synthetic biology.

Chemical Structure and Properties

This compound has the chemical formula C26H32N2O6 and features two key protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group at the α-amino position and the Boc (tert-butoxycarbonyl) group at the ε-amino position. These groups provide stability during synthesis and allow for selective deprotection.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H32N2O6 |

| HPLC Purity | ≥ 99.0% |

| Enantiomeric Purity | ≥ 99.8% |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF |

1. Antimicrobial Activity

Recent studies have demonstrated that this compound plays a significant role in enhancing the antimicrobial properties of peptides. The presence of lysine, a cationic amino acid, contributes to the overall positive charge of the peptide, which is crucial for interacting with negatively charged bacterial membranes.

In a comparative study involving various cationic amino acids, peptides incorporating this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Peptide Synthesis

This compound is frequently employed as a building block in solid-phase peptide synthesis (SPPS). Its protective groups allow for sequential addition of amino acids while preventing unwanted side reactions. For instance, in a study focused on synthesizing antimicrobial peptides, this compound was successfully incorporated into various sequences, demonstrating high efficiency in coupling reactions.

Table 2: Summary of Biological Studies

Case Study 1: Antimicrobial Peptides

A recent investigation involved synthesizing a series of antimicrobial peptides using this compound as a key component. The study revealed that peptides with higher lysine content displayed increased antimicrobial potency due to enhanced membrane interaction capabilities.

Case Study 2: Urotensin II Analogues

Another study explored the use of this compound in designing analogues of Urotensin II, a potent vasoconstrictor. The incorporation of lysine derivatives significantly influenced the biological activity and receptor binding affinity of these analogues, showcasing the versatility of this compound in pharmacological applications.

Q & A

Basic Research Questions

Q. How is Fmoc-Lys(Boc)-OH optimized for solid-phase peptide synthesis (SPPS) to ensure high coupling efficiency?

- Methodological Answer : To maximize coupling efficiency, pre-activate this compound with coupling reagents like DIC/HOAt (1:1 ratio) in DMF for 5 minutes before resin addition. Monitor reaction completion via ninhydrin or Kaiser tests. Use a 3-fold molar excess of the amino acid relative to resin-bound amines to account for steric hindrance from the Boc-protected ε-amino group .

Q. What analytical techniques are recommended to confirm the purity and identity of this compound post-synthesis?

- Methodological Answer : Use HPLC (≥99% purity threshold) with a C18 column and acetonitrile/water gradient. Confirm identity via MALDI-TOF mass spectrometry (expected m/z: 468.5 for [M+H]⁺) and H/C NMR to verify Fmoc/Boc protection and absence of racemization .

Q. How should this compound be stored to prevent degradation during long-term experiments?

- Methodological Answer : Store at 2–10°C in airtight, light-protected containers. For stock solutions, prepare in DMSO (≥100.8 mg/mL solubility) and aliquot to avoid freeze-thaw cycles. Monitor for precipitation or color changes, which indicate hydrolysis of the Boc group .

Q. What precautions are necessary when handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous organic waste. Emergency protocols include rinsing exposed areas with water for 15 minutes .

Q. How does the Boc protection on lysine influence peptide solubility during SPPS?

- Methodological Answer : The Boc group reduces polarity, improving solubility in organic solvents like DCM or DMF. However, it may hinder coupling in sterically constrained sequences. Post-synthesis, Boc is cleaved with TFA (95% for 2–4 hours), restoring lysine’s ε-amino group for downstream modifications .

Advanced Research Questions

Q. How can researchers troubleshoot low coupling yields of this compound in complex peptide sequences?

- Methodological Answer : Low yields often arise from steric hindrance or aggregation. Strategies include:

- Using microwave-assisted synthesis to enhance reaction kinetics.

- Incorporating pseudo-proline dipeptides to disrupt β-sheet formation.

- Switching to stronger activating agents (e.g., HATU instead of HOBt). Validate improvements via LC-MS and comparative HPLC chromatograms .

Q. What role does this compound play in synthesizing peptide-based inhibitors for viral proteases (e.g., West Nile Virus NS2B–NS3)?

- Methodological Answer : The Boc-protected lysine serves as a scaffold for introducing hydrophobic or charged side chains critical for protease binding. For example, coupling this compound with Cl⁻ generates reactive intermediates that anchor inhibitory motifs like Phac-Phe(4-Ame-Tfa)-Lys(Boc)-O, validated via kinetic assays and crystallography .

Q. How can conflicting data on this compound’s fluorescence properties in DNA-binding studies be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or DNA secondary structures. Standardize experimental conditions:

- Use bis-acridine or bis-naphthalene diimide derivatives for consistent intercalation.

- Measure fluorescence quenching via titration with double-stranded DNA in PBS (pH 7.4).

- Compare results with control compounds lacking the Boc group to isolate its effect .

Q. What strategies enable site-specific incorporation of this compound into histone analogs for epigenetic modification studies?

- Methodological Answer : On-resin synthesis involves iterative SPPS with Fmoc-Glu(OAII)-OH and this compound. After Pd(0)-mediated deallylation, conjugate serotonin via carbodiimide chemistry. Validate via HRMS and antibody-based assays (e.g., anti-H3K4me3Q5ser) to confirm histone serotonylation .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for Hsp90 inhibitors?

- Methodological Answer : Incorporate this compound into peptidomimetic backbones (e.g., Sansalvamide A derivatives) to probe lysine’s impact on Hsp90 binding. Synthesize analogs with varying Boc protection states, assess inhibitory activity via ATPase assays, and correlate with molecular docking simulations .

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRUUWFGLGNQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868059 | |

| Record name | N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-26-9 | |

| Record name | N6-(tert-Butoxycarbonyl)-N2-((9H-fluoren-9-ylmethoxy)carbonyl)-L-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334302 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。